molecular formula C11H14ClN3O B1454003 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride CAS No. 227617-24-5

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B1454003
CAS RN: 227617-24-5
M. Wt: 239.7 g/mol
InChI Key: LKEUGWIFUNWRQQ-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxybenzyl group is attached to the pyrazole ring. The compound is in the form of a hydrochloride salt, which generally increases its water solubility .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a 1H-pyrazol-5-amine with a 4-methoxybenzyl halide in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazole ring with the methoxybenzyl group attached. The exact structure would depend on the specific location of the methoxybenzyl group on the pyrazole ring .

Scientific Research Applications

Chemistry and Synthesis

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride serves as a precursor in the synthesis of diverse heterocyclic compounds. Its derivatives have been used in the preparation of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds are significant due to their varied applications in medicinal chemistry and drug development. The reactivity of related pyrazoline derivatives facilitates mild reaction conditions, enabling the creation of a wide array of heterocyclic compounds and dyes from various precursors, indicating the versatility and importance of such compounds in synthetic organic chemistry (Gomaa & Ali, 2020).

Therapeutic Applications

The therapeutic potential of pyrazoline derivatives, which are closely related to the compound of interest, has been extensively explored. Pyrazoline is a core structure in pharmacology, known for its anticancer properties. The synthesis strategies for pyrazoline derivatives aim to develop new anticancer agents, demonstrating the significant biological effect of these compounds. The research suggests that pyrazoline derivatives can be versatile pharmacophores for anticancer activity, highlighting the ongoing interest in exploring this scaffold for drug development (Ray et al., 2022).

Biological Activity

Pyrazolines, including derivatives of the specified chemical compound, have shown a wide range of biological activities. These activities include potent anticancer effects, where the unique structural features of pyrazolines contribute to their efficacy in targeting various cancer types. This underscores the potential of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride derivatives in the development of novel anticancer therapies, thereby supporting the broader application of these compounds in medicinal chemistry and oncology research (Mathew et al., 2013).

Mechanism of Action

The mechanism of action of this compound is unknown as it likely depends on its specific use and target within a biological system .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEUGWIFUNWRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655357
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

CAS RN

227617-24-5
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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